molecular formula C15H17BO4 B1401657 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one CAS No. 1408287-07-9

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

Cat. No. B1401657
M. Wt: 272.11 g/mol
InChI Key: CSCMMBPRFQZUIQ-UHFFFAOYSA-N
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Description

“6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one” is an organic compound that contains a borate functional group. It is a significant intermediate in the synthesis of various organic compounds . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,18H2,1-4H3 . This indicates that the compound has a molecular weight of 269.15 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 269.15 . More specific physical and chemical properties may be found in specialized chemical literature or databases.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Characterization : The compound 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one and similar compounds have been synthesized and characterized through various methods including FT-IR, NMR, and MS spectroscopy. These studies have provided insights into the molecular structure and vibrational properties of these compounds (Wu, Chen, Chen, & Zhou, 2021).

Computational Studies

  • Density Functional Theory (DFT) Analysis : DFT calculations have been used to predict the molecular structure of compounds similar to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, providing a comparative analysis of spectroscopic data and understanding of the electronic properties (Liao, Liu, Wang, & Zhou, 2022).

Pharmaceutical Applications

  • Antimicrobial Activities : Some derivatives of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one have been explored for their antimicrobial activities. Studies indicate that these compounds exhibit moderate to excellent antimicrobial activities against various bacterial and fungal strains (Mannam, S., Kumar, Chamarthi, & Prasad, 2020).

Chemical Synthesis

  • Novel Synthesis Methods : Research has been conducted on developing new methods for synthesizing compounds related to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, including the use of ionic liquids and microwave-assisted synthesis. These methods aim to enhance the efficiency and yield of the synthesis process (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Molecular Design for Electronic Devices

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMMBPRFQZUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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